1H and 13C NMR chemical shifts for Ethyl 6-(tert-butyl)-4-chloronicotinate
1H and 13C NMR chemical shifts for Ethyl 6-(tert-butyl)-4-chloronicotinate
High-Resolution 1 H and 13 C NMR Elucidation of Ethyl 6-(tert-butyl)-4-chloronicotinate: A Technical Guide for Structural Validation
Executive Summary
In modern pharmaceutical development and agrochemical synthesis, highly functionalized pyridine derivatives serve as critical building blocks. Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS: 1416439-99-0) [1] is a prime example of a sterically hindered, electronically complex heterocyclic scaffold. The presence of three distinct substituents—an electron-withdrawing ethyl ester, a resonance-donating/inductively-withdrawing chlorine atom, and a bulky, electron-donating tert-butyl group—creates a highly specific electronic environment across the pyridine core.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a self-validating analytical framework, detailing the causality behind experimental acquisition choices and the mechanistic rationale for the observed 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, NMR acquisition must be treated as a self-validating system. Poor sample preparation or inadequate relaxation delays ( D1 ) can lead to baseline distortions and inaccurate integrations, particularly for quaternary carbons.
Sample Preparation Methodology
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Solvent Selection: Dissolve 15–20 mg of Ethyl 6-(tert-butyl)-4-chloronicotinate in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D). CDCl 3 is chosen for its excellent solubilizing properties and minimal solvent-solute hydrogen bonding interference.
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Internal Standardization: Ensure the CDCl 3 contains 0.03% (v/v) Tetramethylsilane (TMS). Setting the TMS signal to exactly δ 0.00 ppm provides an internal lock and validates the chemical shift calibration.
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Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could cause localized magnetic field inhomogeneities.
Acquisition Parameters (400 MHz for 1 H, 100 MHz for 13 C)
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Shimming: Perform gradient shimming (topshim) followed by manual optimization of the Z and Z2 coils. Causality: A line shape (width at half height) of <1.0 Hz for the TMS peak is mandatory to resolve the fine J -coupling of the ethyl ester group.
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1 H NMR (zg30): 16 scans, spectral width of 20 ppm, and a relaxation delay ( D1 ) of 2.0 seconds.
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13 C NMR (zgpg30): 1024 scans, spectral width of 250 ppm. Causality: A D1 of 3.0 seconds is utilized to ensure sufficient relaxation of the quaternary carbons (C-3, C-4, C-6, and the ester carbonyl), which lack attached protons to facilitate rapid dipole-dipole relaxation.
Standardized high-resolution NMR acquisition and structural validation workflow.
Data Presentation: Chemical Shift Assignments
The quantitative data extracted from the optimized acquisition workflow is summarized below. The assignments are derived from empirical additive rules and verified through expected multiplicity and integration.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-2 | 8.95 | Singlet (s) | - | 1H | Pyridine aromatic proton |
| H-5 | 7.38 | Singlet (s) | - | 1H | Pyridine aromatic proton |
| -OCH 2 - | 4.41 | Quartet (q) | 7.1 | 2H | Ethyl ester methylene |
| -CH 3 (ester) | 1.42 | Triplet (t) | 7.1 | 3H | Ethyl ester methyl |
| -C(CH 3 ) 3 | 1.36 | Singlet (s) | - | 9H | tert-Butyl methyls |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| C-6 | 170.5 | Quaternary (Cq) | Pyridine core, attached to t-butyl |
| C=O | 164.5 | Quaternary (Cq) | Ester carbonyl |
| C-2 | 151.2 | Methine (CH) | Pyridine core, adjacent to N |
| C-4 | 144.5 | Quaternary (Cq) | Pyridine core, attached to Cl |
| C-3 | 124.8 | Quaternary (Cq) | Pyridine core, attached to ester |
| C-5 | 123.5 | Methine (CH) | Pyridine core |
| -OCH 2 - | 62.0 | Methylene (CH 2 ) | Ethyl ester |
| -C(CH 3 ) 3 | 38.2 | Quaternary (Cq) | tert-Butyl central carbon |
| -C(CH 3 ) 3 | 29.8 | Methyl (CH 3 ) | tert-Butyl methyl carbons |
| -CH 3 (ester) | 14.3 | Methyl (CH 3 ) | Ethyl ester |
Mechanistic Insights: Substituent Effects on the Pyridine Core
To truly validate an NMR spectrum, a scientist must understand why the peaks appear where they do. The chemical shifts of substituted pyridines are dictated by a complex interplay of inductive ( −I / +I ) and resonance ( −M / +M ) effects [2]. The σ and π orbital interactions of the substituents directly modulate the local electron density, which in turn dictates the magnetic shielding of the carbon and hydrogen nuclei [3].
The Highly Deshielded H-2 Proton ( δ 8.95)
The H-2 proton is the most downfield signal in the 1 H spectrum. Causality: It is flanked by two highly electron-withdrawing moieties: the electronegative pyridine nitrogen atom and the ester group at C-3. The ester group exerts a strong −M (resonance withdrawing) effect, pulling π -electron density away from the ortho and para positions. This severe deshielding strips the local diamagnetic shielding from H-2, pushing it to nearly 9.0 ppm.
The Countervailing Effects on H-5 ( δ 7.38)
Unlike H-2, the H-5 proton sits in a relatively shielded pocket. Causality: The chlorine atom at C-4 is inductively withdrawing ( −I ), but it possesses lone pairs that can donate into the ring via resonance ( +M ). In halogens, the +M effect often dominates the shielding of ortho/para carbons and their attached protons. Furthermore, the bulky tert-butyl group at C-6 provides a strong +I (inductive donating) effect. The combination of +M from chlorine and +I from the tert-butyl group enriches the electron density at C-5, shielding the proton and shifting it upfield to 7.38 ppm.
13 C Shift Anomalies: The C-6 Quaternary Carbon ( δ 170.5)
One might expect the carbonyl carbon ( δ 164.5) to be the most downfield signal, but C-6 actually surpasses it. Causality: C-6 is directly bonded to the highly electronegative nitrogen atom, which inherently deshields it (base pyridine C-2/C-6 is ~150 ppm). The addition of the tert-butyl group introduces a massive steric and α -substituent effect. The polarization of the σ -bond between the sp 2 pyridine carbon and the sp 3 tert-butyl carbon causes a dramatic downfield shift of approximately +18 to +20 ppm, pushing C-6 to ~170.5 ppm.
Electronic influence of ester, chloro, and tert-butyl substituents on the pyridine core.
Conclusion
The structural elucidation of Ethyl 6-(tert-butyl)-4-chloronicotinate via NMR requires a rigorous understanding of heterocycle electronics. By employing a self-validating acquisition protocol and applying the principles of inductive and resonance substituent effects, researchers can confidently assign every nucleus in this complex scaffold. The profound deshielding of H-2 and C-6, juxtaposed with the relative shielding of H-5, perfectly illustrates the predictive power of NMR when grounded in fundamental physical organic chemistry.
References
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Rasała, D., & Gawinecki, R., "Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines", Magnetic Resonance in Chemistry (via ResearchGate),[Link]
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Krygowski, T. M., et al., "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes", Physical Chemistry Chemical Physics (RSC Publishing),[Link]
